1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride, commonly referred to as dimoxamine, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a structural homologue of other well-known psychedelics such as 2C-D and DOM (2,5-dimethoxy-4-methylamphetamine). This compound exhibits psychoactive properties and has been explored for its potential therapeutic applications, particularly in the fields of psychiatry and behavioral research .
The compound was first synthesized by Alexander Shulgin, a prominent chemist known for his work on psychoactive substances. Dimoxamine is primarily of interest in research settings rather than widespread clinical use. Its synthesis and study are often conducted in specialized laboratories focusing on psychoactive compounds and their effects .
Dimoxamine falls under the classification of psychoactive substances within the broader category of phenethylamines. These compounds are characterized by their ability to induce alterations in perception, mood, and cognitive processes through interactions with neurotransmitter systems in the brain .
The synthesis of 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine hydrochloride typically involves several steps:
The synthetic pathway requires careful control of reaction conditions to optimize yield and purity. The use of reducing agents like lithium aluminum hydride is crucial for achieving the desired reduction while minimizing side reactions.
The molecular formula for 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine hydrochloride is C13H22ClNO2. The compound features a butan-2-amine backbone attached to a 2,5-dimethoxy-4-methylphenyl group.
| Property | Data |
|---|---|
| Molecular Weight | 245.78 g/mol |
| IUPAC Name | (2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine hydrochloride |
| InChI Key | MLYCFWZIAJAIGW-LLVKDONJSA-N |
| SMILES | CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
This structural complexity allows for interactions with various neurotransmitter receptors, influencing its pharmacological profile .
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride can undergo several chemical reactions:
These reactions highlight the compound's versatility in chemical synthesis and modification.
The mechanism of action for 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine hydrochloride primarily involves its interaction with serotonin receptors in the brain. Specifically, it acts as a partial agonist at the serotonin 5-HT2A receptor, which is associated with its psychoactive effects.
Upon administration, dimoxamine enhances serotonin signaling through these receptors, leading to alterations in mood and perception. This mechanism underlies its potential applications in treating mood disorders and exploring behavioral responses in research settings .
Dimoxamine appears as a white crystalline solid. Its solubility characteristics are significant for formulation purposes.
Key chemical properties include:
| Property | Data |
|---|---|
| Melting Point | Not extensively documented |
| Solubility | Soluble in water and organic solvents |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride has several scientific applications:
Alexander Shulgin pioneered systematic exploration of phenethylamine derivatives through structural modifications. His foundational work, documented in PiHKAL (Phenethylamines I Have Known and Loved), established methodologies for synthesizing novel psychoactive compounds. Shulgin introduced targeted substitutions on the phenethylamine core—specifically, methoxy groups at the 2- and 5-positions and methyl groups at the 4-position of the aromatic ring. This approach enabled precise modulation of serotonin receptor interactions while maintaining the phenethylamine backbone [1] [10]. His innovations provided the chemical basis for developing non-hallucinogenic variants with therapeutic potential.
The compound 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine emerged from strategic modifications of two predecessors:
Shulgin replaced DOM’s α-methyl with an α-ethyl group (CH₂CH₃), yielding the butan-2-amine chain. This α-ethyl homologation, designated "4C-D" ("four-carbon DOM"), altered steric and electronic properties critical to receptor efficacy. Unlike DOM—a potent hallucinogen active at 1–3 mg—the α-ethyl analogue showed attenuated psychedelic effects even at 300 mg, marking a pivotal shift toward functionally selective serotonergic agents [1] [10].
Bristol Laboratories (later acquired by Pfizer) investigated the compound under the code BL-3912, focusing on its unique non-hallucinogenic serotonin receptor profile. Studies revealed:
Animal models demonstrated reversal of Parkinsonian motor deficits comparable to levodopa, while human trials noted "alertness" and "well-being" without sensory distortions. This positioned BL-3912 as a candidate for mood disorders and neurodegenerative diseases [1] [9].
10,000 nM affinity for off-target receptors (α/β-adrenergic, dopamine D₁/D₂, muscarinic, histamine H₁) [1].
Table 1: Functional Activity at Serotonin Receptors
| Receptor | Affinity (Kᵢ, nM) | Signaling Pathway | Efficacy (% vs. 5-HT) |
|---|---|---|---|
| 5-HT₂A | 120 | Phospholipase C | 80–91% |
| Phospholipase A₂ | 68–85% | ||
| 5-HT₂C | Not determined | Phospholipase C | 34–93% |
| 5-HT₁A | >10,000 | cAMP inhibition | 68% |
Mechanistic Divergence from Hallucinogens:Unlike DOM, BL-3912 shows:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1